Pralidoxime Iodide

Catalog No.
S540103
CAS No.
94-63-3
M.F
C7H9IN2O
M. Wt
264.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralidoxime Iodide

CAS Number

94-63-3

Product Name

Pralidoxime Iodide

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine iodide

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H

InChI Key

QNBVYCDYFJUNLO-UHFFFAOYSA-N

SMILES

Array

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Pralidoxime iodide; NSC-7760; NSC 7760; NSC7760

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[I-]

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.[I-]

The exact mass of the compound Pralidoxime iodide is 263.98 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pralidoxime Iodide is a quaternary pyridinium oxime salt that functions as a critical cholinesterase reactivator. The active component is the pralidoxime cation, which is essential for reversing the phosphorylation of acetylcholinesterase (AChE) caused by organophosphate nerve agents and pesticides. While the biological activity resides in the cation, the choice of the counter-ion—in this case, iodide—is a primary determinant of the compound's physicochemical properties, such as solubility, stability, and crystalline form. These properties are not trivial; they directly influence formulation strategies, handling procedures, and suitability for specific analytical or research applications, making the salt form a key procurement consideration.

Substituting Pralidoxime Iodide with its chloride analogue (CAS 51-15-0) based on the shared active cation is a frequent cause of process and formulation failure. The counter-ion directly dictates critical, non-interchangeable material properties. For instance, the difference in molecular weight between the iodide (264.07 g/mol) and chloride (172.61 g/mol) salts necessitates adjustments for any protocol requiring precise molar concentrations. Furthermore, differences in aqueous solubility and stability profiles mean that a formulation optimized for one salt may exhibit precipitation, degradation, or altered bioavailability with the other. In applications such as the synthesis of novel derivatives or in specific analytical standards, the higher reactivity or potential for side reactions of the iodide ion compared to the chloride ion can also be a critical factor, making direct substitution unreliable.

Differential Aqueous Solubility: A Key Formulation Parameter

The choice of salt form has a significant impact on aqueous solubility, a critical parameter for developing injectable formulations and stock solutions. Pralidoxime Chloride is described as being freely soluble in water, with one supplier noting a solubility of 640 mg/mL at 25°C. In contrast, Pralidoxime Iodide is generally characterized as having good but comparatively lower water solubility. This distinction is vital for applications requiring high-concentration stock solutions or specific formulation vehicles where the higher lipophilicity of the iodide salt might be advantageous.

Evidence DimensionAqueous Solubility at 25°C
Target Compound DataGood water solubility
Comparator Or BaselinePralidoxime Chloride: 640 mg/mL
Quantified DifferencePralidoxime Chloride exhibits significantly higher aqueous solubility than the iodide form.
ConditionsAqueous solution, 25°C

For formulators, selecting the iodide salt may be necessary to avoid oversaturation in specific solvent systems or to achieve compatibility with non-aqueous components.

Thermal Stability and Decomposition Profile

Thermal stability is a key factor for processability, storage, and shelf-life. Pralidoxime Iodide has a reported melting point of 220°C. The more common Pralidoxime Chloride melts with decomposition in the range of 215-225°C. While the melting points are similar, detailed thermal analysis (DSC/TGA) of Pralidoxime Chloride shows a sharp decomposition peak around 232°C. The different anion can influence the decomposition pathway and kinetics, a critical consideration for melt processing, long-term storage stability, and compatibility with excipients at elevated temperatures.

Evidence DimensionMelting Point / Decomposition
Target Compound DataMelting Point: 220°C
Comparator Or BaselinePralidoxime Chloride: Melts with decomposition at 215-225°C; DSC peak at 232.4°C
Quantified DifferenceSimilar melting ranges, but specific decomposition behavior and excipient compatibility can differ based on the anion.
ConditionsDifferential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

For applications involving thermal stress, such as lyophilization or formulation with heated excipients, the specific thermal profile of the iodide salt is a critical selection criterion to ensure compound integrity.

Comparative In Vitro Efficacy as a Foundational Benchmark

While the pralidoxime cation determines efficacy, establishing its performance against other common oximes is crucial. In studies of paraoxon-inhibited human acetylcholinesterase, obidoxime demonstrated superior reactivation efficacy (96.8%) compared to pralidoxime (≤25%). However, for other organophosphates, pralidoxime can be more effective. For example, in a study of cyclosarin poisoning, pralidoxime showed superior performance over obidoxime. Pralidoxime Iodide serves as a well-characterized, foundational reactivator, providing a reliable benchmark for studies where the specific reactivation kinetics of the 2-pyridinium aldoxime structure are required.

Evidence DimensionReactivation of Paraoxon-Inhibited Human AChE
Target Compound Data≤25% reactivation efficacy
Comparator Or BaselineObidoxime: 96.8% reactivation efficacy
Quantified DifferenceObidoxime is ~3.8 times more effective for this specific inhibitor.
ConditionsIn vitro assay with paraoxon-inhibited human acetylcholinesterase (AChE).

Procurement of Pralidoxime Iodide is justified when research requires the specific, well-documented 2-PAM cation as a reference standard or when investigating organophosphates for which it has demonstrated efficacy over other oximes.

Reference Standard for Analytical Method Development

Due to its distinct molecular weight and well-defined crystalline structure, Pralidoxime Iodide is an appropriate choice as a certified reference material for developing and validating analytical methods (e.g., HPLC, LC-MS) intended to quantify pralidoxime. Using the incorrect salt form as a standard would lead to significant quantification errors.

Precursor for Synthesis of Novel Oxime Derivatives

The iodide anion can be a better leaving group than chloride in certain nucleophilic substitution reactions. Researchers synthesizing novel oxime analogues or functionalized materials may select Pralidoxime Iodide as a starting material to facilitate specific synthetic transformations that are less efficient with the chloride salt.

Investigational Formulations with Alternative Excipients

Given its different solubility profile compared to the more common chloride salt, Pralidoxime Iodide is the logical choice for developing specialized formulations. This includes non-aqueous injection vehicles, sustained-release depots, or formulations where chloride ions are incompatible with other active ingredients or excipients.

Mechanistic Studies on Counter-Ion Influence

This compound is essential for research specifically designed to isolate and study the effects of the counter-ion on the stability, membrane transport, or in vivo activity of the pralidoxime cation. Such studies require a direct comparison between the iodide and chloride salts to generate meaningful data.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

263.97596 Da

Monoisotopic Mass

263.97596 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7H254VC0NT

Related CAS

6735-59-7 (Parent)

Therapeutic Uses

Antidotes; Cholinesterase Reactivators
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Pralidoxime is included in the database.
Protopam chloride is indicated as an antidote: 1. In the treatment of poisoning due to those pesticides and chemicals (e.g., nerve agents) of the organophosphate class which have anticholinesterase activity and 2. In the control of overdosage by anticholinesterase drugs used in the treatment of myasthenia gravis. The principal indications for the use of Protopam chloride are muscle weakness and respiratory depression. In severe poisoning, respiratory depression may be due to muscle weakness. /Included in US product label/
Pralidoxime chloride is used concomitantly with atropine for the treatment of nerve agent poisoning in the context of chemical warfare or terrorism. Pralidoxime chloride must be administered within minutes to hours following exposure to nerve agents to be effective. /Included in US product label/
For more Therapeutic Uses (Complete) data for 2-PAM (8 total), please visit the HSDB record page.

Mechanism of Action

Other reported pharmacologic effects of pralidoxime include depolarization at the neuromuscular junction, anticholinergic action, mild inhibition of cholinesterase, sympathomimetic effects, potentiation of the depressor action of acetylcholine in nonatropinized animals, and potentiation of the pressor action of acetylcholine in atropinized animals. However, the contribution of these effects to the therapeutic action of the drug has not been established.
The principal pharmacologic effect of pralidoxime is reactivation of cholinesterase which has been recently inactivated by phosphorylation as the result of exposure to certain organophosphates. Pralidoxime removes the phosphoryl group from the active site of the inhibited enzyme by nucleophilic attack, regenerating active cholinesterase and forming an oxime complex. Pralidoxime also detoxifies certain organophosphates by direct chemical reaction and probably also reacts directly with cholinesterase to protect it from inhibition. Pralidoxime must be administered before aging of the inhibited enzyme occurs; after aging is completed, phosphorylated cholinesterase cannot be reactivated, and newly synthesized cholinesterase must replace the inhibited enzyme. Pralidoxime is not equally antagonistic to all anticholinesterases, partly because the time period required for aging of the inhibited enzyme varies and depends on the specific organophosphate bound to the cholinesterase.

Absorption Distribution and Excretion

It is not known if pralidoxime crosses the human placenta to the embryo or fetus. Pralidoxime chloride is a quaternary ammonium compound, but the molecular weight of the free base (about 137) is low enough for passage across the placenta. The rapid elimination of the drug should mitigate this transfer.
The specific mechanism by which the renal tubule handles pralidoxime, a quaternary ammonium compound used to reactivate organophosphate-inhibited cholinesterase, has been studied using 22 subjects. Each subject was placed under certain conditions in the course of the study. All 22 received pralidoxime (5 mg/kg, IV, over a 2-min interval) under conditions of forced hydration and bed rest to serve as controls. Eight subjects received pralidoxime under conditions of forced hydration and bed rest, one time after 36 hr of ammonium chloride acidification, and another time after sodium bicarbonate alkalinization. Nine subjects received pralidoxime under forced dehydration and bed rest, 20-30 min after thiamine (200 mg total, IM), organic base. Eight received pralidoxime under forced hydration and bed rest simultaneously with p-aminohippurate (900 mg total, IV), organic acid. Four received pralidoxime under bed rest, after 8-12 hr of fasting, NPO. The drug is rapidly cleared from the plasma by renal tubular secretion. Reduction of pralidoxime clearance rates and prolongation of the biologic half-life after thiamine administration as compared to those after PAH administration suggest that pralidoxime is secreted as an organic base. Reduction of the excretion of pralidoxime under conditions of both urine alkalinization and urine acidification implicates an active reabsorption of pralidoxime not heretofore described.
The pharmacokinetics of pralidoxime chloride (2-PAM) was studied in rats. Different groups of rats were given an intramuscular injection of 2-PAM at one of three doses (20, 40, or 80 mg/kg). This range of doses is used commonly in studies concerned with the efficacy of 2-PAM against poisoning by potent organophosphorus inhibitors of cholinesterase enzyme. Individual, sequential blood samples were collected during the course of the experiment. From these blood samples the plasma concentrations of 2-PAM were determined over time for each animal. Next the relationship of plasma concentration to time was expressed in terms of a standard pharmacokinetic model. Estimates of various pharmacokinetic parameters were calculated using an open, one-compartment model: volume of distribution (Vd), maximal plasma concentration (Cmax), elimination rate constant (k10), absorption rate constant (k01), area under the curve (AUC) and clearance (CL). Of the pharmacokinetic estimates, only Cmax and AUC were found to be statistically significant (p less than 0.0001) when compared across all the doses; these pharmacokinetic estimates were highly correlated with doses with r = 0.998 and r = 0.997, respectively. However, when AUC and Cmax were normalized by dividing through by dose, no significant differences were found in the transformed data. The results of this study in rat indicate that the pharmacokinetics of 2-PAM is linearly related to dose in a range employed in therapeutic studies of 2-PAM.
BACKGROUND: Current therapies for organophosphate poisoning involve administration of oximes, such as pralidoxime (2-PAM), that reactivate the enzyme acetylcholinesterase. Studies in animal models have shown a low concentration in the brain following systemic injection. METHODS: To assess 2-PAM transport, we studied transwell permeability in three Madin-Darby canine kidney (MDCKII) cell lines and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs). To determine whether 2-PAM is a substrate for common brain efflux pumps, experiments were performed in the MDCKII-MDR1 cell line, transfected to overexpress the P-gp efflux pump, and the MDCKII-FLuc-ABCG2 cell line, transfected to overexpress the BCRP efflux pump. To determine how transcellular transport influences enzyme reactivation, we developed a modified transwell assay where the inhibited acetylcholinesterase enzyme, substrate, and reporter are introduced into the basolateral chamber. Enzymatic activity was inhibited using paraoxon and parathion. RESULTS: The permeability of 2-PAM is about 2 x 10(-6) cm/s in MDCK cells and about 1 x 10(-6) cm/s in BC1-hBMECs. Permeability is not influenced by pre-treatment with atropine. In addition, 2-PAM is not a substrate for the P-gp or BCRP efflux pumps. CONCLUSIONS: The low permeability explains poor brain penetration of 2-PAM and therefore the slow enzyme reactivation. This elucidates one of the reasons for the necessity of sustained intravascular (IV) infusion in response to organophosphate poisoning.
For more Absorption, Distribution and Excretion (Complete) data for 2-PAM (10 total), please visit the HSDB record page.

Metabolism Metabolites

Although the exact metabolic fate of pralidoxime has not been completely elucidated, the drug is believed to be metabolized in the liver. ... A recent study has suggested that active tubular secretion may be involved, although the specific mechanism has not been identified.
There is a trend towards increasing doses of pralidoxime to treat human organophosphate poisonings that may have relevance in subpopulations. Indeed, pralidoxime is eliminated unchanged by the renal route. This study assesses the effect of renal failure on the kinetics of pralidoxime in a rat model of acute renal failure induced by potassium dichromate administration. On the first day, Sprague-Dawley rats received subcutaneously potassium dichromate (study) or saline (control). Forty-eight hours post-injection, animals received pralidoxime methylsulfate (50 mg/kg of pralidoxime base) intramuscularly. Blood specimens were sampled during 180 min after the injection. Urine was collected daily during the 3 days of the study. Plasma pralidoxime concentrations were measured by liquid chromatography with electrochemical detection. There was a 2-fold increase in mean elimination half-life and a 2.5-fold increase in mean area under the curve in the study compared to the control group. The mean total body clearance was halved in the study compared to the control group. Our study showed acute renal failure does not modify the distribution of pralidoxime but significantly alters its elimination from plasma. These results suggest that dosages of pralidoxime should be adjusted in organophosphate-poisoned humans with renal failure when using high dosage regimen of pralidoxime.

Associated Chemicals

Pralidoxime chloride; 51-15-0

Wikipedia

Pralidoxime iodide

Drug Warnings

IM administration of pralidoxime may produce mild pain at the injection site.
Rapid IV injection of pralidoxime has produced tachycardia, laryngospasm, muscle rigidity, and transient neuromuscular blockade; therefore, the drug should be administered slowly, preferably by IV infusion. IV administration of pralidoxime reportedly may also cause hypertension which is related to the dose and rate of infusion. Some clinicians recommend that the patient's blood pressure be monitored during pralidoxime therapy. For adults, IV administration of 5 mg of phentolamine mesylate reportedly quickly reverses pralidoxime-induced hypertension.
Although pralidoxime is generally well-tolerated, dizziness, blurred vision, diplopia and impaired accommodation, headache, drowsiness, nausea, tachycardia, hyperventilation, maculopapular rash, and muscular weakness have been reported following administration of the drug. However, it is difficult to differentiate the toxic effects produced by atropine or organophosphates from those of pralidoxime, and the condition of patients suffering from organophosphate intoxication will generally mask minor signs and symptoms reported in normal subjects who receive pralidoxime. When atropine and pralidoxime are used concomitantly, signs of atropinism may occur earlier than when atropine is used alone, especially if the total dose of atropine is large and administration of pralidoxime is delayed. Excitement, confusion, manic behavior, and muscle rigidity have been reported following recovery of consciousness, but these symptoms have also occurred in patients who were not treated with pralidoxime.
The following precautions should be kept in mind in the treatment of anticholinesterase poisoning, although they do not bear directly on the use of pralidoxime chloride: since barbiturates are potentiated by the anticholinesterases, they should be used cautiously in the treatment of convulsions; morphine, theophylline, aminophylline, reserpine, and phenothiazine-type tranquilizers should be avoided in patients with organophosphate poisoning. Prolonged paralysis has been reported in patients when succinylcholine is given with drugs having anticholinesterase activity; therefore, it should be used with caution.
For more Drug Warnings (Complete) data for 2-PAM (11 total), please visit the HSDB record page.

Biological Half Life

The half-life of pralidoxime in patients with normal renal function varies and has been reported to range from 0.8-2.7 hours.

Methods of Manufacturing

Picolinal is converted to its oxime, which is then quaternized with dimethyl sulfate. Metathesis of the resulting pralidoxime methosulfate with HCl yields the official chloride. /Pralidoxime chloride/

Analytic Laboratory Methods

An electrochemical method based on non-enzymatic inhibition for the determination of organophosphorus pesticide (OPPs) using pralidoxime chloride (PAM-Cl) as a universal electrochemical probe was reported. Cyclic voltammetry was performed to characterize the redox properties of pralidoxime and OPPs. Differential pulse voltammetry (DPV) was carried out to analyze the influence of anion (chloride and iodide ions), to optimize the pH of testing condition, and to explore the relationship between pralidoxime and OPPs. The results showed that iodide ion generated an anodic peak close to the peak of pralidoxime, which would interfere in the detection of OPPs. Phosphate buffer solution (pH 7.0) was chosen because of its high peak current and low peak potential when testing PAM-Cl by DPV. Chlorpyrifos, fenthion, and methyl parathion were examples of three existing OPPs detection methods. The peak current of PAM-Cl decreased along with the increase of concentration of OPPs in the solution. The limit of detection was 0.018 uM, 0.100 uM, and 0.215 uM, respectively. It was the first time for PAM-Cl to be used as a universal electrochemical probe to develop a simple, cheap and stable method for OPPs detection. /2-PAM Chloride/

Clinical Laboratory Methods

Pralidoxime (2-PAM) is a monopyridinium oxime used as an antidote for the treatment of poisoning with organophosphorus (OP) compounds, for example, pesticides and nerve agents, reactivating OP-inhibited acetylcholinesterase. However, appropriate dosing and efficacy remains a matter of discussion requiring experimental data. Therefore, we developed and validated an ion pair chromatography-diode array detection (IPC-DAD) method suitable for quantitative analysis of 2-PAM in human and porcine urine. Before injection of 20 uL, urine was acidified with trichloroacetic acid, mixed with internal standard (pyridine-4-aldoxime, 4-PAO), and diluted with IPC solvent yielding a total dilution of 1:49.5 and a 100% recovery. Isocratic separation was carried out at 25 °C on a LiChrospher 60 RP-select B column (125x4.0 mm I.D.) using phosphate buffer (7.5 mM Na(2) HPO(4) , 7.5 mM KH(2) PO(4) , pH 2.6) mixed with octanesulfonate (2.5 mM) as ion pair reagent and acetonitrile (6% v/v) as organic modifier (1 mL/min). 2-PAM was detected at 293 nm and 4-PAO at 275 nm. The method is rugged, selective, and characterized by good intra-day and inter-day precision (RSD, 1.3-6.0%) and accuracy (88-100%) with a limit of detection at 4.9 ug/mL, a limit of quantification at 9.8 ug/mL, and a broad calibration range from 4.9-2500 ug/mL. The procedure was applied to urine samples obtained from dimethoate poisoned minipigs receiving 2-PAM therapy (intravenous bolus injection and infusion). Results indicate that 60-80% of infused 2-PAM is rapidly (within 1-2 hr) excreted in the urine.
BACKGROUND AND PURPOSE: Treatment of organophosphate poisoning with pralidoxime needs to be improved. Here we have studied the pharmacokinetics of pralidoxime after its intramuscular injection alone or in combination with avizafone and atropine using an auto-injector device. EXPERIMENTAL APPROACH: The study was conducted in an open, randomized, single-dose, two-way, cross-over design. At each period, each subject received either intramuscular injections of pralidoxime (700 mg), or two injections of the combination: pralidoxime (350 mg), atropine (2 mg), avizafone (20 mg). Pralidoxime concentrations were quantified using a validated LC/MS-MS method. Two approaches were used to analyse these data: (i) a non-compartmental approach; and (ii) a compartmental modelling approach. KEY RESULTS: The injection of pralidoxime combination with atropine and avizafone provided a higher pralidoxime maximal concentration than that obtained after the injection of pralidoxime alone (out of bioequivalence range), while pralidoxime AUC values were equivalent. Pralidoxime concentrations reached their maximal value earlier after the injection of the combination. According to Akaike and to goodness of fit criteria, the best model describing the pharmacokinetics of pralidoxime was a two-compartment with a zero-order absorption model. When avizafone and atropine were injected with pralidoxime, the best model describing pralidoxime pharmacokinetics becomes a two-compartment with a first-order absorption model. CONCLUSIONS AND IMPLICATIONS: The two approaches, non-compartmental and compartmental, showed that the administration of avizafone and atropine with pralidoxime results in a faster absorption into the general circulation and higher maximal concentrations, compared with the administration of pralidoxime alone.
HPLC determination in serum. /Pralidoxime chloride/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non Combustible Solids. /Pralidoxime Chloride/

Interactions

The pharmacokinetics of 5 mg/kg IV pralidoxime chloride (Protopam; I) when administered one hr after continuous infusion of thiamine hydrochloride (II) are described in 6 males. Subjects were given I alone and while receiving an infusion of II. After the addition of II, the urinary excretion of oxime was the same but the amount excreted in the first 3 hr was smaller; the plasma half-life of oxime lengthened; the plasma concentrations of oxime rose; and the intercompartmental clearances and rate constant for elimination for oxime fell. It was concluded that II and oxime compete for a common renal secretory mechanism or that II alters the membrane transport of oxime.
BACKGROUND AND PURPOSE: Treatment of organophosphate poisoning with pralidoxime needs to be improved. Here we have studied the pharmacokinetics of pralidoxime after its intramuscular injection alone or in combination with avizafone and atropine using an auto-injector device. EXPERIMENTAL APPROACH: The study was conducted in an open, randomized, single-dose, two-way, cross-over design. At each period, each subject received either intramuscular injections of pralidoxime (700 mg), or two injections of the combination: pralidoxime (350 mg), atropine (2 mg), avizafone (20 mg). Pralidoxime concentrations were quantified using a validated LC/MS-MS method. Two approaches were used to analyse these data: (i) a non-compartmental approach; and (ii) a compartmental modelling approach. KEY RESULTS: The injection of pralidoxime combination with atropine and avizafone provided a higher pralidoxime maximal concentration than that obtained after the injection of pralidoxime alone (out of bioequivalence range), while pralidoxime AUC values were equivalent. Pralidoxime concentrations reached their maximal value earlier after the injection of the combination. According to Akaike and to goodness of fit criteria, the best model describing the pharmacokinetics of pralidoxime was a two-compartment with a zero-order absorption model. When avizafone and atropine were injected with pralidoxime, the best model describing pralidoxime pharmacokinetics becomes a two-compartment with a first-order absorption model. CONCLUSIONS AND IMPLICATIONS: The two approaches, non-compartmental and compartmental, showed that the administration of avizafone and atropine with pralidoxime results in a faster absorption into the general circulation and higher maximal concentrations, compared with the administration of pralidoxime alone.
We have recently shown that the pyridinium aldoximes, best-known as therapeutic antidotes for chemical warfare nerve-agents, could markedly detoxify the carcinogenic tetrachloro-1,4-benzoquinone (TCBQ) via an unusual double Beckmann fragmentation mechanism. However, it is still not clear why pralidoxime (2-PAM) cannot provide full protection against TCBQ-induced biological damages even when 2-PAM was in excess. Here we show, unexpectedly, that TCBQ can also activate pralidoxime to generate a reactive iminyl radical intermediate in two-consecutive steps, which was detected and unequivocally characterized by the complementary application of ESR spin-trapping, HPLC/MS and nitrogen-15 isotope-labeling studies. The same iminyl radical was observed when TCBQ was substituted by other halogenated quinones. The end product of iminyl radical was isolated and identified as its corresponding reactive and toxic aldehyde. Based on these data, we proposed that the reaction of 2-PAM and TCBQ might be through the following two competing pathways: a nucleophilic attack of 2-PAM on TCBQ forms an unstable transient intermediate, which can decompose not only heterolytically to form 2-CMP via double Beckmann fragmentation, but also homolytically leading to the formation of a reactive iminyl radical in double-steps, which then via H abstraction and further hydrolyzation to form its corresponding more toxic aldehyde. Analogous radical homolysis mechanism was observed with other halogenated quinones and pyridinium aldoximes. This study represents the first detection and identification of reactive iminyl radical intermediates produced under normal physiological conditions, which provides direct experimental evidence to explain only the partial protection by 2-PAM against TCBQ-induced biological damages, and also the potential side-toxic effects induced by 2-PAM and other pyridinium aldoxime nerve-agent antidotes.
When atropine and pralidoxime chloride are used together, the signs of atropinization (flushing, mydriasis, tachycardia, dryness of the mouth and nose) may occur earlier than might be expected when atropine is used alone. This is especially true if the total dose of atropine has been large and the administration of pralidoxime chloride has been delayed.
The following precautions should be kept in mind in the treatment of anticholinesterase poisoning, although they do not bear directly on the use of pralidoxime chloride: since barbiturates are potentiated by the anticholinesterases, they should be used cautiously in the treatment of convulsions; morphine, theophylline, aminophylline, reserpine, and phenothiazine-type tranquilizers should be avoided in patients with organophosphate poisoning. Prolonged paralysis has been reported in patients when succinylcholine is given with drugs having anticholinesterase activity; therefore, it should be used with caution.

Stability Shelf Life

No evidence of significant degradation products appears up to 48 hr after pralidoxime autoinjector discharge. Concentration without degradation of the solution was noted over time when the autoinjector needle caused coring of the vial closure ... Mark-1 autoinjectors are not suitable for administering pralidoxime to small children. However, the autoinjectors are a readily available source of concentrated pralidoxime for administering weight-adjusted doses in small children. The pralidoxime solution obtained in this manner remains chemically intact for at least 48 hr.
OBJECTIVES: Oximes such as pralidoxime (2-PAM) are essential antidotes for life-threatening organophosphate poisoning. Unfortunately, oximes are expensive, have limited use, and have short shelf lives. As such, maintaining large stockpiles in preparation for terrorist activity is not always possible. We have demonstrated that atropine is stable well beyond its labeled shelf life and that recently expired 2-PAM was clinically efficacious in a series of poisoned patients. Because 2-PAM is often dosed empirically, clinical improvement does not guarantee pharmacological stability. We therefore chose to analyze the chemical stability of expired 2-PAM. METHODS: Samples of lyophylized 2-PAM were maintained according to the manufacturer's recommendations for 20 years beyond the published shelf life. We studied 2-PAM contained in a MARK I autoinjector that was stored properly for 3 years beyond its expiration date. An Agilent LC/MSD 1100 with diode-array detector and an Agilent Sorbax SB-C-18, 4.6 x 150-mm, 5-um column were used with the following solvent systems: water with 0.01% trifluoroacetic acid and methanol with 0.01% trifluoroacetic acid. Fresh reagent grade 2-PAM was used as a standard. Results were repeated for consistency. RESULTS: Lyophylized 2-PAM was a white powder that was clear and colorless in solution. Liquid chromatography was identical to the standard and resulted in 2 isolated peaks with identical mass spectra, suggesting that they are stereoisomers. The autoinjector discharged a clear, yellowish solution. In addition to the 2 peaks identified for lyophylized 2-PAM, a small third peak was identified with a mass spectra corresponding to the reported N -methyl pyridinium carboxaldehyde degradation product. CONCLUSIONS: When properly stored, lyophylized 2-PAM appears to be chemically stable well beyond its expiration date. Although the relative amount of degradation product found in solubilized (autoinjector) 2-PAM was small, it is unclear whether this may be toxic and therefore is of concern. Further studies performed with lots of drug stored under varied conditions would be required to fully determine the stability of expired 2-PAM.
Stable under recommended storage conditions. /Pralidoxime Chloride/

Dates

Last modified: 08-15-2023
1: Zhang Y, Bromberg L, Lin Z, Brown P, Van Voorhis T, Hatton TA. Polydiacetylene functionalized with charged termini for device-free colorimetric detection of malathion. J Colloid Interface Sci. 2018 Apr 27;528:27-35. doi: 10.1016/j.jcis.2018.04.098. [Epub ahead of print] PubMed PMID: 29807353.
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